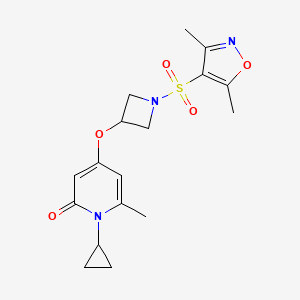

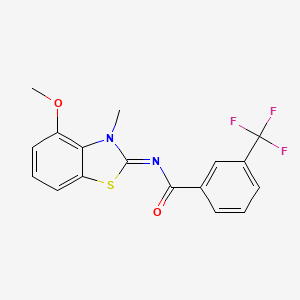

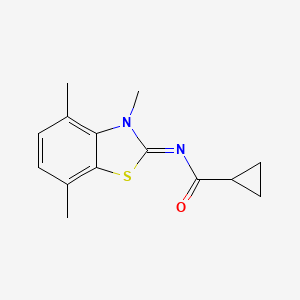

![molecular formula C20H20ClNO2 B2848455 5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] CAS No. 209059-33-6](/img/structure/B2848455.png)

5'-Chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” belongs to the class of spiropyrans . Spiropyrans are photochromic substances that can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form . The spiropyran form can be converted into the merocyanine form upon UV irradiation .

Synthesis Analysis

The synthesis of spiropyran derivatives involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with the corresponding salicylaldehyde derivatives . In the case of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]”, it was obtained via the cyclocondensation reaction from 5-chloro-1,2,3,3-tetramethyl-3H-indolium perchlorate .Molecular Structure Analysis

The molecular structure of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” was confirmed by 1H, 13C NMR, and IR spectroscopy, as well as LC/MS and elemental analysis .Chemical Reactions Analysis

Spiropyrans demonstrate a selective response toward certain analytes. For instance, a similar compound, spiropyran 5,6′-dichloro-1,3,3-trimethylspiro[indoline-2,2′-2H-pyrano[3,2-h]quinoline] (DTIQ), has been used for sensing sulfur-containing amino acids and oligopeptides, such as cysteine, methionine, and glutathione .Physical And Chemical Properties Analysis

The physical and chemical properties of “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]” include photochromic activity and fluorescent properties . Its merocyanine form has shown enhanced lifetime value in comparison with similar compounds .Applications De Recherche Scientifique

Photochromic Properties

The compound exhibits intriguing photochromic behavior. It exists in two forms: the closed-ring spiropyran (SP) form and the open-ring merocyanine (MC) form. Upon UV irradiation, the SP form converts into the MC form. Researchers have synthesized various derivatives containing nitro and formyl groups, which display distinct photochromic properties . These properties make them promising candidates for applications such as:

Fluorescent Properties

The presence of reactive substituents and its photochromic activity contribute to its fluorescence. This makes it valuable for:

Anti-HIV-1 Activity

Indole derivatives, including similar compounds, have been studied for their biological potential. For instance, indolyl and oxochromenyl xanthenone derivatives were investigated as anti-HIV-1 agents . While specific data on our compound’s anti-HIV-1 activity is not available, its structural features warrant further exploration in antiviral research.

Synthetic Chemistry

The compound’s synthesis involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with salicylaldehyde derivatives. Researchers characterize these derivatives using FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques . Understanding its synthetic pathways can inspire novel chemical strategies.

Peptide Reactivity

Similar spiropyran derivatives have been investigated for their reactivity with sulfur-containing peptides. Our compound’s chlorine-substituted quinoline fragment may exhibit interesting interactions with biomolecules .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they may interfere with the replication of viruses, modulate inflammatory responses, or disrupt the growth and proliferation of cancer cells .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

It is known that factors such as light, temperature, ph, and the presence of metal ions can influence the isomerization of spiropyran compounds , which could potentially impact the action of this compound.

Orientations Futures

Spiropyrans, including “5’-Chloro-6-methoxy-1’,3’,3’-trimethylspiro[chromene-2,2’-indole]”, are of great interest as building blocks for the creation of various smart systems with controllable properties for materials science and biomedicine . They are promising candidates for use as switching molecules in photopharmacology, drug delivery, etc .

Propriétés

IUPAC Name |

5'-chloro-6-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO2/c1-19(2)16-12-14(21)5-7-17(16)22(3)20(19)10-9-13-11-15(23-4)6-8-18(13)24-20/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJGQCKPEFCWIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)N(C13C=CC4=C(O3)C=CC(=C4)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

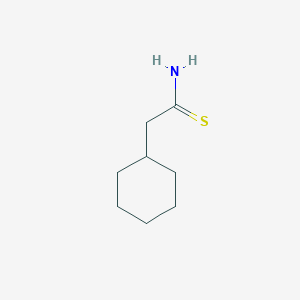

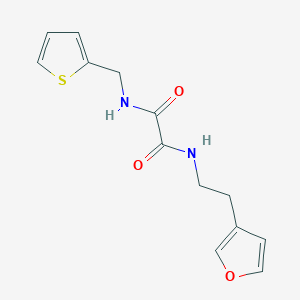

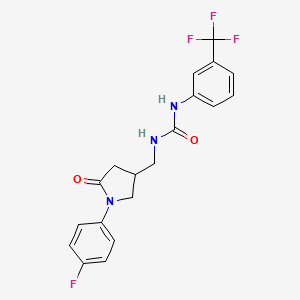

![2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848386.png)

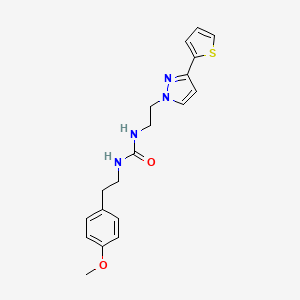

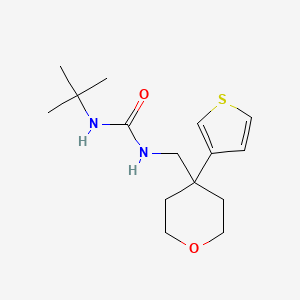

![{3-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]propyl}(2-methoxyethyl)methylamine](/img/structure/B2848390.png)

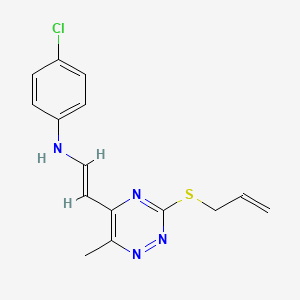

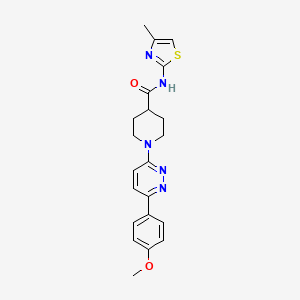

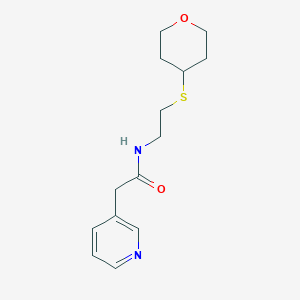

![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)